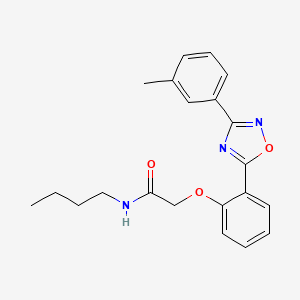
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSA is a sulfonamide derivative that has been synthesized using various methods, including the Buchwald-Hartwig reaction and the Sonogashira coupling reaction.
Aplicaciones Científicas De Investigación
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been found to have potential applications in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases. In pharmacology, N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including carbonic anhydrase and cyclooxygenase. N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been found to modulate the activity of certain ion channels, including the TRPV1 channel.
Biochemical and Physiological Effects:
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis. N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been found to have anti-inflammatory and analgesic effects. In vivo studies have shown that N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has neuroprotective effects and may be useful in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes and ion channels. This makes it useful for studying the mechanisms of these enzymes and ion channels. However, one limitation of using N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is that it can be difficult to synthesize, which may limit its availability for certain experiments.
Direcciones Futuras
There are several future directions for research on N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to further investigate its potential applications in cancer research, neuroscience, and pharmacology. Another direction is to study the structure-activity relationship of N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide to better understand its mechanism of action. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide.
Métodos De Síntesis
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide can be synthesized using several methods, including the Buchwald-Hartwig reaction and the Sonogashira coupling reaction. The Buchwald-Hartwig reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst. The Sonogashira coupling reaction involves coupling an aryl halide with an alkyne in the presence of a copper catalyst. Both methods have been used successfully to synthesize N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide.
Propiedades
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h2-14,25H,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUULPEBNODOZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)

![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)